D-Alanine (15N) can be sourced through microbial fermentation or chemical synthesis. These methods ensure high isotopic purity, making it suitable for scientific research. In terms of classification, D-Alanine is an amino acid, specifically a non-polar, aliphatic amino acid that is crucial in protein synthesis and various metabolic pathways.
The optimization of fermentation conditions is critical for industrial production to ensure high yield and isotopic purity. Parameters such as pH, temperature, and substrate concentration are carefully controlled to enhance the efficiency of nitrogen incorporation into the amino acid.
D-Alanine (15N) has a molecular formula of C3H7N1O2, where the nitrogen atom is specifically the nitrogen-15 isotope. The structure consists of a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), and a side chain that is a methyl group (CH3).
D-Alanine (15N) participates in several chemical reactions:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the product yields and purity during these transformations.
D-Alanine (15N) functions primarily as a tracer in metabolic studies. When incorporated into biological systems, it allows researchers to track nitrogen incorporation into proteins and other biomolecules. This tracing capability provides insights into metabolic pathways involving nitrogen metabolism and protein synthesis mechanisms.
Studies utilizing gas chromatography-combustion-isotope ratio mass spectrometry have shown high sensitivity in measuring the incorporation of nitrogen-15 into D-Alanine from bacterial cell walls .
D-Alanine-¹⁵N is incorporated into bacterial peptidoglycan via conserved enzymatic pathways. In Mycobacterium tuberculosis and related species, the alr gene encodes alanine racemase (Alr), which catalyzes the interconversion of L-alanine and D-alanine. This enzyme is essential for viability, as inactivation leads to D-alanine auxotrophy and impaired growth [1] [8]. The D-alanine produced is incorporated into the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide, where it forms critical cross-linking bridges. Gram-negative marine bacteria like Pseudoalteromonas sp. strain CF6-2 utilize similar pathways, though they also employ D-alanine aminotransferase (Dat) for catabolism under specific conditions [4].
Factors governing isotopic enrichment efficiency:
Table 1: D-Alanine-¹⁵N Incorporation Efficiency in Microbial Systems
Organism | Nitrogen Source | Labeling Efficiency (%) | Key Biosynthetic Enzymes |
---|---|---|---|
Nostoc sp. UIC 10630 | ¹⁵NO₃⁻ | 98.0 | NRPS/PKS hybrids |
M. tuberculosis | ¹⁵NH₄Cl | 92.5* | Alr (alanine racemase) |
Pseudoalteromonas sp. | ¹⁵N-amino acids | 94.8 | Dat (D-alanine aminotransferase) |
*Estimated from racemase activity assays [1] [2] [4]
Preserving D-alanine-¹⁵N enrichment requires blocking racemization back to L-enantiomers. Competitive inhibitors targeting alanine racemase fall into two classes:
Substrate Analogs
Non-Substrate Analogs
Table 2: Alanine Racemase Inhibitors for Isotopic Enrichment Preservation
Inhibitor Class | IC₅₀ (µM) | Specificity | Mechanism |
---|---|---|---|
β-Fluoro-D-alanine | 0.8 | Low | PLP adduct formation |
Thiadiazolidinones (TDZ) | 0.03–28 | High | Non-covalent active site occlusion |
α-Aminophosphonates | 5.2* | Moderate | Transition state mimicry |
Cycloserine | 1.5 | Low | Covalent PLP complexation |
*Data from [1] [3] [7]; *Estimated from kinetic parameters
Tracking D-alanine-¹⁵N turnover requires precise analytical methods:
Mass Spectrometric Techniques
Kinetic Modeling of Isotope Dilution
In Chlamydomonas reinhardtii (as a bacterial analog), D-alanine-¹⁵N exhibits a half-life (t₁/₂) of 16 hours during chase experiments with ¹⁴N-medium. The turnover follows first-order kinetics:
N_{t} = N_0 \cdot e^{-kt}
Where k = 0.043 hr⁻¹ for D-alanine [6]. Microbial consortia data indicate that >10⁴ cells are required for reproducible ¹⁵N quantitation in complex samples [5].
Impact of Cell Wall Recycling
Recycling efficiency governs label retention across generations:
Table 3: D-Alanine-¹⁵N Half-Lives in Microbial Systems
Organism | Experimental System | Half-Life (hr) | Detection Method |
---|---|---|---|
Chlamydomonas reinhardtii | ¹⁵N→¹⁴N chase | 16.0 | GC-MS fragment analysis |
Marine bacterial consortia | Seawater incubations | 28.4* | LC-MS/MS of muropeptides |
Pseudoalteromonas sp. | Defined minimal medium | 22.5 | CD spectroscopy & MS |
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